4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
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Overview
Description
4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety linked to a 4-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-bromo-2-fluorophenyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 4-bromo-2-fluorophenyl group onto the azetidine ring.
Attachment to the Pyridine Ring: The final step involves the formation of an ether linkage between the azetidine moiety and the pyridine ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or fluorine substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the bromine or fluorine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or azetidine rings .
Scientific Research Applications
4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and fluorine substituents may enhance binding affinity through halogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- **4-({1-[(4-chloro-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
- **4-({1-[(4-bromo-2-chlorophenyl)methyl]azetidin-3-yl}oxy)pyridine
- **4-({1-[(4-bromo-2-methylphenyl)methyl]azetidin-3-yl}oxy)pyridine
Uniqueness
4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is unique due to the specific combination of the azetidine ring and the 4-bromo-2-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c16-12-2-1-11(15(17)7-12)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYOSXLMBMJBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Br)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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